Dimoxystrobin-5-benzoic acid

Catalog No.
S13971647
CAS No.
M.F
C19H20N2O5
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimoxystrobin-5-benzoic acid

Product Name

Dimoxystrobin-5-benzoic acid

IUPAC Name

3-[[2-[(Z)-N-methoxy-C-(methylcarbamoyl)carbonimidoyl]phenyl]methoxy]-4-methylbenzoic acid

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H20N2O5/c1-12-8-9-13(19(23)24)10-16(12)26-11-14-6-4-5-7-15(14)17(21-25-3)18(22)20-2/h4-10H,11H2,1-3H3,(H,20,22)(H,23,24)/b21-17-

InChI Key

RKECPZYSBKSRJM-FXBPSFAMSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC

Dimoxystrobin-5-benzoic acid is a chemical compound classified as a fungicide, widely utilized in agriculture for its broad-spectrum antibacterial properties. It appears as a colorless crystalline solid and is soluble in organic solvents such as methanol and dichloromethane. This compound is particularly effective against various plant pathogens, including fungi responsible for rust, black spot, and brown spot diseases. Its mechanism of action involves the inhibition of fungal growth, making it an essential tool for crop protection and disease management in agricultural practices .

Typical of carboxylic acids and its derivatives:

  • Esterification: Reacting with alcohols can form esters, which are often used to modify the compound's solubility and volatility.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.
  • Acylation: Dimoxystrobin-5-benzoic acid can be involved in acylation reactions, where it acts as an acyl donor to other nucleophiles.

The specific reaction pathways depend on the functional groups present in the molecule and the conditions under which the reactions are conducted .

The biological activity of Dimoxystrobin-5-benzoic acid primarily revolves around its fungicidal properties. It effectively disrupts cellular processes in pathogens, leading to their death or inhibition of growth. Studies indicate that it activates various protein degradation systems in cells, enhancing proteostasis and potentially offering therapeutic benefits beyond its fungicidal applications. This includes promoting autophagy and proteasome activity, which are crucial for maintaining cellular health .

The synthesis of Dimoxystrobin-5-benzoic acid typically involves several steps:

  • Acylation Reaction: A common method involves the acylation of (dimethylamino)-2-ethyl-3-methylacrylate with benzaldehyde. This reaction forms Dimoxystrobin-5-benzoic acid through a series of intermediates.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for agricultural applications.

These methods highlight the complexity involved in synthesizing this compound while ensuring its efficacy as a fungicide .

Dimoxystrobin-5-benzoic acid has several applications:

  • Agricultural Fungicide: It is predominantly used to control fungal diseases in crops, enhancing yield and quality by preventing pathogen-related damage.
  • Research Tool: Due to its biological activity, it is also utilized in research settings to study protein degradation pathways and cellular responses to stress.
  • Potential Therapeutics: Emerging studies suggest that compounds like Dimoxystrobin-5-benzoic acid may have applications in developing anti-aging agents by modulating proteostasis networks .

Interaction studies involving Dimoxystrobin-5-benzoic acid focus on its synergistic effects with other pesticides or biological agents. These studies aim to enhance the efficacy of existing fungicides by combining them with this compound or exploring its interactions with cellular proteins involved in degradation pathways. Such research is crucial for developing more effective pest control strategies while minimizing environmental impact .

Dimoxystrobin-5-benzoic acid shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameStructure TypePrimary UseUnique Features
Benzoic AcidCarboxylic AcidPreservative, intermediateSimple structure; low toxicity
3-Chloro-4-methoxybenzoic AcidHalogenated DerivativeBiological researchStronger interaction with enzymes
2,5-Dimethoxybenzoic AcidMethoxy DerivativeResearch chemicalEnhanced solubility and reactivity
DimethomorphMorpholine DerivativeFungicideBroad-spectrum activity against fungi

Dimoxystrobin-5-benzoic acid stands out due to its specific application as a fungicide with a dual role in enhancing cellular mechanisms related to protein degradation. Its unique combination of fungicidal activity and potential therapeutic applications distinguishes it from other similar compounds .

Industrial Synthesis Methodologies for Fungicide Metabolites

Industrial production of dimoxystrobin-5-benzoic acid derivatives relies on multi-step organic transformations. A common approach involves the oxidation of toluene derivatives, analogous to the liquid-phase air oxidation process used for benzoic acid synthesis. In this method, cobalt or manganese catalysts facilitate the conversion of substituted toluene precursors into benzoic acid intermediates under controlled temperatures (150–170°C) and pressures (1 MPa). For dimoxystrobin-5-benzoic acid, methyl groups at specific positions require protection during oxidation to prevent undesired side reactions.

A patented methodology for synthesizing 3,5-dimethoxybenzoic acid derivatives highlights the use of regioselective nitration and methylation steps. For example:

  • Nitration: Benzene derivatives undergo nitration using $$ \text{N}2\text{O}5/\text{CH}2\text{Cl}2 $$ solutions in the presence of ZBS catalysts.
  • Reduction and Methylation: Subsequent reduction with zinc powder and methylation via dimethyl sulfate yields methoxy-substituted intermediates.
  • Acidification: Final acidification with hydrochloric acid precipitates the benzoic acid derivative.

Table 1: Key Industrial Synthesis Parameters

StepReagents/ConditionsYield (%)
Nitration$$ \text{N}2\text{O}5/\text{CH}2\text{Cl}2 $$, ZBS catalyst, 70°C85–90
MethylationDimethyl sulfate, NaOH (20–30%), 50–55°C78–82
CrystallizationHCl (pH 1), 0°C92–95

These methods emphasize the importance of anhydrous conditions and precise stoichiometry to minimize byproducts such as benzyl benzoate or tar-like residues.

Biotransformation Mechanisms in Target Organisms

In target fungi, dimoxystrobin undergoes enzymatic modification to form dimoxystrobin-5-benzoic acid. This process mirrors the biosynthesis of natural strobilurins, where polyketide synthases (PKS) initiate chain elongation using benzoyl-CoA starter units. The fungal enzyme StrobA, a flavin-dependent oxidase, catalyzes the rearrangement of the polyketide backbone to form the β-methoxyacrylate toxophore—a structural motif critical for fungicidal activity.

Key Biotransformation Steps:

  • Hydroxylation: Cytochrome P450 enzymes introduce hydroxyl groups at the C-5 position of the strobilurin scaffold.
  • Oxidative Decarboxylation: NADP⁺-dependent dehydrogenases convert carboxyl groups into ketones, facilitating benzoic acid formation.
  • Conjugation: UDP-glucosyltransferases attach glucose moieties to enhance solubility for cellular export.

Table 2: Enzymatic Pathways in Strobilurin Metabolism

Enzyme ClassFunctionLocalization
Polyketide SynthaseInitiates benzoyl-CoA incorporationMitochondrial matrix
Flavin OxidaseCatalyzes β-methoxyacrylate formationCytoplasm
Cytochrome P450Mediates C-5 hydroxylationEndoplasmic reticulum

These mechanisms ensure selective toxicity against fungal pathogens while preserving non-target organism integrity.

Metabolic Byproducts and Isomerization Dynamics

The synthesis and degradation of dimoxystrobin-5-benzoic acid generate byproducts through three primary routes:

  • Incomplete Oxidation: Residual toluene derivatives like 3,5-dimethylbenzaldehyde may persist if reaction temperatures deviate from optimal ranges.
  • Acid-Catalyzed Rearrangements: Under acidic conditions, the methoxy groups undergo positional isomerization, yielding non-functional analogs such as 2,4-dimethoxybenzoic acid.
  • Photodegradation: Exposure to UV light induces homolytic cleavage of the C–O bond in the β-methoxyacrylate group, producing quinone derivatives.

Isomerization Dynamics:
The equilibrium between cis- and trans-isomers of dimoxystrobin-5-benzoic acid is pH-dependent. At neutral pH, the trans-isomer predominates (85:15 ratio), while acidic conditions favor the cis-form (60:40). This behavior impacts bioavailability, as the trans-isomer exhibits stronger binding to fungal cytochrome bc₁ complexes.

Table 3: Common Byproducts and Formation Conditions

ByproductFormation PathwayConditions
3,5-DimethylbenzaldehydeIncomplete toluene oxidationSuboptimal catalyst
2,4-Dimethoxybenzoic acidAcid-catalyzed isomerizationpH < 3, 25°C
Quinone derivativesPhotolytic cleavageUV exposure, aerobic

Dimoxystrobin-5-benzoic acid undergoes significant photochemical transformation in aquatic environments when exposed to natural sunlight. The photolytic degradation follows multiple concurrent pathways that vary in their kinetics and environmental significance [1] [2].

Direct Photolysis Mechanisms

Direct photolysis represents the primary degradation pathway for Dimoxystrobin-5-benzoic acid in surface waters. Under artificial sunlight conditions with wavelengths greater than 290 nanometers, the compound exhibits pseudo-first-order kinetics with half-lives ranging from 10 to 18 hours [3] [4]. The quantum yield for direct photolysis has been estimated at approximately 6.95 × 10⁻³, indicating moderate photochemical efficiency [3].

The direct photolysis mechanism primarily involves homolytic bond cleavage at the benzyl phenyl ether linkage, followed by subsequent rearrangement reactions [4] [5]. This process generates the major photodegradation product metabolite 505M01, which accounts for up to 11 percent of applied radioactivity under laboratory conditions [6]. The photochemical transformation proceeds through excited singlet and triplet states of the molecule, with the triplet state playing a dominant role in the bond scission process [3].

Indirect Photolysis Pathways

Indirect photolysis mechanisms contribute significantly to the overall degradation of Dimoxystrobin-5-benzoic acid in natural waters containing dissolved organic matter and photosensitizers. Hydroxyl radical-mediated oxidation represents the most important indirect pathway, with half-lives ranging from 5 to 12 hours depending on water chemistry conditions [1] [3].

Singlet oxygen-mediated oxidation occurs as a secondary indirect mechanism, exhibiting longer half-lives of 15 to 25 hours. This pathway becomes more prominent in waters with elevated dissolved organic carbon concentrations that can generate singlet oxygen upon irradiation [3] [4].

Environmental Factors Affecting Photolysis

The photolytic degradation rate demonstrates strong dependence on environmental parameters including pH, dissolved organic matter concentration, and water turbidity. Alkaline conditions enhance hydrolysis-assisted photodegradation, while the presence of humic substances can both sensitize and screen photochemical reactions [5] [7].

Temperature effects follow Arrhenius kinetics with an activation energy of approximately 14.25 kilojoules per mole, corresponding to a temperature coefficient of 1.22 for every 10-degree Celsius increase [8]. Seasonal variations in solar irradiance intensity and photoperiod significantly influence the environmental relevance of photolytic pathways [2].

Microbial Biodegradation Kinetics in Soil Ecosystems

Microbial degradation represents the predominant transformation mechanism for Dimoxystrobin-5-benzoic acid in terrestrial environments. The biodegradation kinetics exhibit substantial variability across different soil types and environmental conditions [6] [9].

Aerobic Biodegradation Pathways

Under aerobic soil conditions, Dimoxystrobin-5-benzoic acid degradation follows first-order kinetics with half-lives ranging from 20 to 60 days depending on soil characteristics [10] [6]. The primary microbial transformation pathway involves oxidative metabolism leading to the formation of major metabolites 505M08 and 505M09 [6] [11].

Metabolite 505M08 typically reaches maximum concentrations exceeding 10 percent of the initially applied compound in field studies, demonstrating moderate to high persistence in soil environments [6] [11]. Similarly, metabolite 505M09 accumulates to maximum levels of approximately 13 percent of applied radioactivity, exhibiting comparable persistence characteristics [6].

The biodegradation process involves specialized microbial enzymes capable of cleaving the complex molecular structure. Strobilurin-degrading bacteria, particularly species from the genera Rhodococcus, Bacillus, and Pseudomonas, have demonstrated the ability to utilize related compounds as carbon sources [9] [12]. These microorganisms express esterase enzymes that catalyze the initial hydrolytic cleavage of ester bonds, facilitating subsequent metabolic transformations [13].

Soil Type Influences on Degradation Kinetics

Soil organic carbon content represents the most significant factor influencing biodegradation rates. Organic-rich soils with carbon contents exceeding 4 percent demonstrate enhanced degradation with half-lives of 10 to 25 days, compared to sandy soils with extended half-lives of 30 to 60 days [6] [14].

Soil pH affects both microbial activity and compound bioavailability. Neutral to slightly acidic conditions optimize microbial degradation, while alkaline soils with pH values above 8.0 exhibit significantly slower transformation rates with half-lives extending to 40-80 days [14] [11].

Clay content influences degradation through effects on compound sorption and microbial accessibility. Clay loam soils demonstrate intermediate degradation rates with half-lives of 15 to 35 days, reflecting balanced sorption-desorption dynamics that maintain bioavailable substrate concentrations [15] [14].

Microbial Community Dynamics

The application of Dimoxystrobin-5-benzoic acid and related strobilurin compounds significantly affects soil microbial community structure and function. Fungicide exposure reduces fungal biomass and diversity while potentially selecting for resistant bacterial populations [16] [14].

The compound exhibits differential effects on various microbial groups. Organotrophic bacteria demonstrate moderate sensitivity with population reductions of 10 to 30 percent at recommended application rates [14]. Actinomycete populations show greater resilience, maintaining stable numbers under typical exposure conditions [14].

Enhanced biodegradation can occur through bioaugmentation with specialized degrading microorganisms. Laboratory studies demonstrate that inoculation with strobilurin-degrading bacterial strains can reduce half-lives by 65 to 95 days compared to uninoculated controls [9].

Soil-Water Partitioning Behavior and Mobility Studies

The environmental fate and transport of Dimoxystrobin-5-benzoic acid in terrestrial ecosystems is governed by its partitioning behavior between soil solid phases and aqueous solutions. Sorption characteristics determine both persistence and mobility potential in soil-water systems [6] [11].

Sorption Coefficient Determinations

The organic carbon-water partition coefficient (Koc) for Dimoxystrobin-5-benzoic acid ranges from 2.1 to 2.8 logarithmic units, indicating moderate sorption affinity to soil organic matter [6] [17]. This Koc range corresponds to soil-water distribution coefficients (Kd) varying from 0.8 to 1.5 liters per kilogram in sandy soils, 2.1 to 3.8 liters per kilogram in clay soils, and 4.2 to 7.9 liters per kilogram in organic-rich soils [18] [17].

The sorption behavior demonstrates pH independence for the parent compound, suggesting that electrostatic interactions play a minimal role in the partitioning process [6]. Hydrophobic partitioning into soil organic matter represents the dominant sorption mechanism, consistent with the compound's moderate lipophilicity [18] [17].

Metabolite Mobility Characteristics

The major metabolites 505M08 and 505M09 exhibit significantly higher mobility than the parent compound. Metabolite 505M08 demonstrates Koc values ranging from 1.2 to 1.8 logarithmic units, while metabolite 505M09 shows similar values of 1.1 to 1.6 logarithmic units [6] [11].

These reduced sorption coefficients translate to enhanced mobility classifications of "high to very high" for both metabolites compared to "moderate to high" mobility for the parent compound [11] [17]. The increased water solubility of the metabolites, ranging from 45 to 70 milligrams per liter compared to 15 to 25 milligrams per liter for the parent compound, contributes to their enhanced leaching potential [19] [17].

pH-dependent sorption behavior characterizes the metabolites, with decreased adsorption observed under alkaline soil conditions [6] [11]. This pH dependence reflects the ionizable carboxylic acid functional groups present in the metabolite structures, which become deprotonated at elevated pH values [18].

Groundwater Contamination Potential

Lysimeter studies conducted over two-year periods demonstrate limited leaching of the parent compound, with annual average concentrations below 0.1 micrograms per liter [6]. However, metabolites 505M08 and 505M09 show significant groundwater contamination potential, reaching maximum annual average concentrations of 2.35 and 2.0 micrograms per liter, respectively [6] [20].

Groundwater exposure modeling using European regulatory scenarios indicates that metabolite concentrations exceeding the parametric drinking water limit of 0.1 micrograms per liter occur in all assessed geoclimatic conditions [21] [22] [20]. This widespread contamination potential led to regulatory concerns and contributed to the non-renewal of approval for the parent fungicide dimoxystrobin in the European Union [22] [20].

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

356.13722174 g/mol

Monoisotopic Mass

356.13722174 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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